tert-Octylamine
Overview
Description
tert-Octylamine: , also known as 2-Amino-2,4,4-trimethylpentane, is an organic compound with the molecular formula C8H19N. It is a colorless liquid with a strong ammonia-like odor. This compound is primarily used as an intermediate in organic synthesis and has applications in various industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Ritter Reaction: The most common method for synthesizing tert-Octylamine involves the Ritter reaction. This reaction transforms a nitrile into an N-alkyl amide using electrophilic alkylating reagents.
Alternative Methods: Another method involves the reaction of diisobutylene with benzyl cyanide under the action of concentrated sulfuric acid and water to form N-tert-octyl phenylacetamide.
Industrial Production Methods: Industrial production of this compound often employs the Ritter reaction due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Octylamine can undergo oxidation reactions to form nitroso-tert-octane.
Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: m-Chloroperoxybenzoic acid, peroxyacetic acid.
Acids: Sulfuric acid for the Ritter reaction.
Hydrolyzing Agents: Acidation enzymes for hydrolysis of intermediates.
Major Products:
Nitroso-tert-octane: Formed from the oxidation of this compound.
N-tert-octyl phenylacetamide: An intermediate in the synthesis of this compound.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: tert-Octylamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Pharmaceuticals: It is used in the synthesis of beta-lactamase inhibitors such as clavulanic acid, which is crucial in combating antibiotic resistance.
Industry:
Mechanism of Action
The mechanism of action of tert-Octylamine primarily involves its role as an intermediate in chemical reactions. In the Ritter reaction, this compound is formed through the electrophilic addition of a carbenium ion to a nitrile, followed by hydrolysis of the resulting nitrilium ion to yield the amide . This mechanism highlights the compound’s ability to participate in complex organic transformations.
Comparison with Similar Compounds
tert-Butylamine: Similar in structure but with a shorter carbon chain.
tert-Amylamine: Another similar compound with a different branching pattern.
Octylamine: A straight-chain amine with similar applications but different properties.
Uniqueness: tert-Octylamine is unique due to its branched structure, which imparts different chemical properties compared to its straight-chain counterparts. This branching can influence its reactivity and solubility, making it suitable for specific industrial applications .
Properties
IUPAC Name |
2,4,4-trimethylpentan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N/c1-7(2,3)6-8(4,5)9/h6,9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJIUJYANDSEKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0021886 | |
Record name | tert-Octylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0021886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 2-Pentanamine, 2,4,4-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
107-45-9 | |
Record name | 2,4,4-Trimethyl-2-pentanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107-45-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Octylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107459 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tert-Octylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33852 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Pentanamine, 2,4,4-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | tert-Octylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0021886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,3,3-tetramethylbutylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.175 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TERT-OCTYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S84LIL883B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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